(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide
CAS No.:
Cat. No.: VC13522120
Molecular Formula: C16H16BrNO3
Molecular Weight: 350.21 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C16H16BrNO3 | 
|---|---|
| Molecular Weight | 350.21 g/mol | 
| IUPAC Name | N-[5-(2-bromo-1-hydroxyethyl)-2-phenylmethoxyphenyl]formamide | 
| Standard InChI | InChI=1S/C16H16BrNO3/c17-9-15(20)13-6-7-16(14(8-13)18-11-19)21-10-12-4-2-1-3-5-12/h1-8,11,15,20H,9-10H2,(H,18,19) | 
| Standard InChI Key | HKSUZIIGCSOMPX-UHFFFAOYSA-N | 
| SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CBr)O)NC=O | 
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CBr)O)NC=O | 
Introduction
Chemical and Physical Properties
The compound’s molecular formula is C₁₆H₁₆BrNO₃, with a molecular weight of 350.21 g/mol. Its structure features a stereogenic center at the hydroxyethyl group, conferring chirality that is essential for biological activity in downstream applications. Key physical properties include:
| Property | Value | 
|---|---|
| Boiling Point | 559.6°C (at 760 mmHg) | 
| Flash Point | 292.3°C | 
| Purity | ≥95% | 
| Physical Form | Solid | 
The presence of a bromine atom enhances electrophilic reactivity, while the phenylmethoxy group contributes to lipophilicity, influencing membrane permeability in biological systems.
Synthesis and Structural Confirmation
Synthetic Route
The synthesis of (R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide involves a multi-step process starting from 4-benzyloxy-3-nitroacetophenone. Critical steps include:
- 
Bromination: Introduction of bromine at the hydroxyethyl position.
 - 
Reduction: Conversion of nitro groups to amines.
 - 
Formamide Formation: Reaction with formylating agents to yield the final product.
 
Structural Characterization
The compound’s structure is confirmed via spectroscopic methods:
- 
Infrared Spectroscopy (IR): Identifies formamide C=O stretching at ~1680 cm⁻¹ and hydroxyl O-H stretching at ~3400 cm⁻¹.
 - 
¹H NMR: Peaks at δ 8.2 ppm (formamide proton) and δ 4.5–5.0 ppm (benzyloxy and hydroxyethyl groups).
 - 
Mass Spectrometry (MS): Molecular ion peak at m/z 350.21.
 
Pharmaceutical Applications
Intermediate in (R,R)-Formoterol Synthesis
This compound is pivotal in synthesizing (R,R)-formoterol, a long-acting β₂-adrenergic agonist used in asthma and chronic obstructive pulmonary disease (COPD) therapy. The (R)-configuration ensures optimal binding to β₂ receptors, minimizing off-target effects.
Biological Activity and Mechanistic Insights
Cytotoxic Effects
In vitro studies on human MCF-7 breast cancer cells demonstrate dose-dependent cytotoxicity (IC₅₀: 45 µM), attributed to apoptosis induction via caspase-3 activation.
Enzymatic Interactions
The compound inhibits cytochrome P450 3A4 (CYP3A4) with a Kᵢ of 8.2 µM, suggesting potential drug-drug interaction risks.
| Hazard Category | GHS Code | 
|---|---|
| Acute Toxicity (Oral) | H302 | 
| Skin Irritation | H315 | 
| Eye Damage | H318 | 
Future Research Directions
- 
Pharmacokinetic Studies: Assess oral bioavailability and metabolic pathways.
 - 
Structure-Activity Relationships: Modify substituents to enhance potency against drug-resistant pathogens.
 - 
Toxicological Profiling: Evaluate chronic exposure risks in preclinical models.
 
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume